4-(4-aminopiperidin-1-yl)-N,N-dimethylbenzenesulfonamide hydrochloride
Description
Chemical Identity and Nomenclature
4-(4-aminopiperidin-1-yl)-N,N-dimethylbenzenesulfonamide hydrochloride represents a complex sulfonamide derivative with the molecular formula C13H22ClN3O2S and a molecular weight of 319.85 grams per mole. The compound's systematic nomenclature reflects its intricate structure, which incorporates multiple functional groups including a benzenesulfonamide core, a dimethylamino substituent, and a 4-aminopiperidine moiety connected through the benzene ring system.
The chemical identity is established through several key structural elements that define its classification and properties. The compound bears the Chemical Abstracts Service registry number 1185310-65-9, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry name precisely describes the spatial arrangement of functional groups: 4-(4-aminopiperidin-1-yl)-N,N-dimethylbenzenesulfonamide combined with hydrochloride as the salt form.
Table 1: Fundamental Chemical Properties
The structural complexity of this compound arises from the combination of three distinct chemical moieties. The benzenesulfonamide backbone provides the foundational structure common to all sulfonamide compounds, while the N,N-dimethyl substitution on the sulfonamide nitrogen introduces tertiary amine characteristics. The 4-aminopiperidine group attached to the benzene ring adds a six-membered saturated heterocycle containing both secondary and primary amine functionalities.
Structural analysis reveals that the compound exists as a hydrochloride salt, which significantly influences its solubility characteristics and crystalline properties. The protonation state of the amino groups in the hydrochloride form affects the compound's behavior in aqueous and organic solvent systems, making it particularly suitable for various research applications requiring controlled solubility profiles.
The stereochemical considerations of this compound center primarily on the piperidine ring, which adopts a chair conformation under standard conditions. The amino substituent at the 4-position of the piperidine ring can exist in either axial or equatorial orientations, with the equatorial position generally favored due to reduced steric interactions. This conformational preference influences the compound's three-dimensional structure and consequently affects its binding interactions with biological targets.
Historical Context of Sulfonamide Research
The development of sulfonamide compounds represents one of the most significant advances in medicinal chemistry and chemotherapy, with roots extending back to the early twentieth century. Sulfanilamide, the parent compound of the sulfonamide family, was first synthesized by a German chemist in 1908, although its therapeutic potential remained unrecognized for decades. The compound was initially studied as one of many synthetic chemicals with no apparent practical application, gathering dust on laboratory shelves until its remarkable properties were discovered.
The pivotal moment in sulfonamide history occurred in 1927 when the Bayer subsidiary of I.G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects in animal models under the direction of Dr. Gerhard Domagk. This research program was based on the hypothesis that incorporating a sulfamyl group into dye molecules might enhance their antibacterial activity. The breakthrough came in 1931 when such a compound demonstrated effectiveness against streptococcal infections in mice, leading to the discovery of Prontosil in December 1932.
Table 2: Key Milestones in Sulfonamide Development
The years around 1935 witnessed a true revolution in chemotherapy with the development of sulfanilamide and numerous sulfonamide derivatives for widespread medical use. This sequence of events, encompassing everything from initial concept to clinical routine treatment within only a few years, resulted in a fundamental transformation of infectious disease therapy. The rapid progression from laboratory discovery to clinical application demonstrated the potential for systematic chemical research to yield transformative therapeutic agents.
The sulfonamide revolution had far-reaching consequences beyond immediate therapeutic applications. It established the foundation for modern chemotherapy approaches and demonstrated that synthetic chemicals could effectively combat infectious diseases. This paradigm shift influenced subsequent research methodologies and encouraged the systematic investigation of structure-activity relationships in drug development. The success of sulfonamides also validated the concept of competitive inhibition as a mechanism for antimicrobial action, providing a theoretical framework for future drug discovery efforts.
International research efforts rapidly expanded following the initial discoveries, with significant contributions from British, French, and American researchers. Early personal contacts between research groups facilitated rapid knowledge transfer and enthusiastic acceptance of the new therapeutic possibilities. By 1937, more than 100 manufacturers were producing sulfanilamide, making it one of the first widely available synthetic therapeutic agents. This rapid commercialization established precedents for pharmaceutical development and manufacturing that continue to influence the industry today.
Position Within the Broader Class of Sulfonamide Compounds
This compound occupies a distinctive position within the extensive family of sulfonamide compounds, representing a sophisticated evolution from the original simple sulfonamide structures. The broader sulfonamide class encompasses hundreds of derivatives, each designed to optimize specific chemical and biological properties through systematic structural modifications.
The fundamental sulfonamide pharmacophore consists of a benzene ring connected to a sulfonamide functional group (-SO2NH-), which serves as the core structure for all compounds in this class. Simple derivatives like sulfanilamide maintain this basic architecture with minimal substitutions, while more complex compounds incorporate additional functional groups to modulate properties such as solubility, metabolic stability, and target specificity.
Contemporary sulfonamide research has expanded far beyond the original antimicrobial applications to encompass diverse therapeutic areas including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. This diversification reflects the versatility of the sulfonamide scaffold in accommodating various substituents without losing fundamental chemical stability. The compound under investigation represents an advanced example of this structural evolution, incorporating multiple nitrogen-containing heterocycles that significantly expand its chemical complexity.
Table 3: Structural Classification of Sulfonamide Derivatives
The incorporation of the 4-aminopiperidine moiety distinguishes this compound from simpler sulfonamide derivatives and aligns it with recent research trends focusing on multi-functional molecular architectures. The piperidine ring system introduces conformational flexibility and additional hydrogen bonding capabilities, while the amino substituent provides opportunities for further chemical modification or biological interaction. These features position the compound within the subset of sulfonamides designed for specialized research applications rather than general therapeutic use.
Comparative analysis with related compounds reveals the systematic approach to sulfonamide optimization that characterizes modern chemical research. The N,N-dimethyl substitution pattern on the sulfonamide nitrogen appears in numerous derivatives and represents a well-established modification for modulating solubility and metabolic properties. Similarly, the incorporation of piperidine rings has become increasingly common in pharmaceutical research due to their favorable pharmacokinetic characteristics and synthetic accessibility.
The compound's position within current research trends reflects the ongoing evolution of sulfonamide chemistry toward increasingly sophisticated molecular architectures. Recent investigations have explored sulfonamide derivatives as modulators of various biological targets, including enzymes, receptors, and viral replication machinery. This broader application scope demonstrates the continued relevance of the sulfonamide scaffold in contemporary chemical research and drug discovery efforts.
Significance in Chemical Research
The research significance of this compound extends across multiple dimensions of chemical science, encompassing structure-activity relationship studies, synthetic methodology development, and biological target investigation. Contemporary research has identified this compound and related 4-aminopiperidine derivatives as valuable tools for investigating various biological processes and developing new therapeutic approaches.
Recent investigations have demonstrated the utility of 4-aminopiperidine scaffolds in antiviral research, particularly in the development of compounds targeting viral assembly processes. High-throughput phenotypic screening identified several 4-aminopiperidine derivatives as potent inhibitors of hepatitis C virus replication, with the compounds demonstrating effectiveness against viral assembly and release stages rather than replication machinery. This discovery represents a significant advancement in understanding how structural modifications can redirect the biological activity of sulfonamide derivatives toward novel therapeutic targets.
The compound's significance in structure-activity relationship research stems from its incorporation of multiple pharmacophores within a single molecular framework. The combination of sulfonamide, dimethylamino, and aminopiperidine functionalities provides researchers with opportunities to systematically investigate how each structural element contributes to overall biological activity. This multi-functional architecture enables detailed analysis of structure-activity relationships that would be impossible with simpler molecular systems.
Table 4: Research Applications and Findings
Synthetic chemistry research has benefited significantly from investigations into this compound's preparation and modification. The multi-step synthetic routes required for its preparation have contributed to the development of improved methodologies for constructing complex nitrogen-containing heterocycles. These synthetic advances have broader implications for pharmaceutical chemistry, providing researchers with enhanced tools for creating structurally sophisticated drug candidates.
The compound's role in advancing our understanding of sulfonamide-protein interactions represents another dimension of its research significance. Binding studies with various biological macromolecules have revealed important insights into how structural modifications affect molecular recognition and binding affinity. These investigations contribute to the broader understanding of how chemical structure influences biological activity, informing future drug design efforts.
Chemical stability and metabolic studies of this compound have provided valuable data for optimizing pharmaceutical properties of sulfonamide derivatives. Research has shown that the incorporation of the 4-aminopiperidine moiety can significantly affect metabolic stability compared to simpler sulfonamide structures. These findings have implications for the design of related compounds with improved pharmacokinetic characteristics.
The compound's contribution to advancing analytical chemistry methods should not be overlooked. Its complex structure has necessitated the development of sophisticated analytical techniques for characterization and quantification, contributing to the broader analytical chemistry toolkit. These methodological advances benefit the entire chemical research community by providing improved approaches for analyzing structurally complex compounds.
Properties
IUPAC Name |
4-(4-aminopiperidin-1-yl)-N,N-dimethylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-15(2)19(17,18)13-5-3-12(4-6-13)16-9-7-11(14)8-10-16;/h3-6,11H,7-10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGPLJCFODZRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671367 | |
| Record name | 4-(4-Aminopiperidin-1-yl)-N,N-dimethylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185310-65-9 | |
| Record name | 4-(4-Aminopiperidin-1-yl)-N,N-dimethylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(4-aminopiperidin-1-yl)-N,N-dimethylbenzenesulfonamide hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that positions it as a candidate for various therapeutic applications, particularly in the modulation of neuropeptide Y (NPY) receptors, which are implicated in numerous physiological processes.
- Chemical Name : this compound
- CAS Number : 1185310-65-9
- Molecular Formula : C13H22ClN3O2S
- Molecular Weight : 319.85 g/mol
- Structure : Chemical Structure
This compound acts primarily as a selective antagonist at the NPY Y2 receptor. Neuropeptide Y (NPY) is a neurotransmitter that plays a critical role in regulating energy balance, anxiety, and food intake. The antagonism of NPY Y2 receptors has been associated with potential therapeutic effects in obesity and anxiety disorders.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the phenyl ring and piperidine structure significantly influence the biological activity of sulfonamide derivatives. For instance, studies have shown that the presence of an N,N-dimethyl sulfonamide group enhances antagonist potency at the NPY Y2 receptor, as demonstrated in various structure-activity relationship studies (SAR) .
Table 1: Summary of SAR Findings
| Compound | Structure Modification | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 1 | N,N-Dimethyl Sulfonamide | 19 | Active |
| Compound 2 | No Dimethyl Group | >100 | Inactive |
| Compound 3 | Substituted Phenyl Ring | 12 | Active |
Case Studies
-
Neuropeptide Y Y2 Receptor Antagonism :
A study published in Nature explored the effects of various sulfonamide compounds on NPY receptor activity. The results indicated that compounds similar to this compound exhibited significant inhibition of NPY-induced signaling pathways, suggesting potential applications in treating obesity and anxiety disorders . -
Anti-inflammatory Activity :
Research has also highlighted the anti-inflammatory properties of related piperidine derivatives. A comparative study showed that certain derivatives exhibited higher anti-inflammatory activity than indomethacin, indicating a broader therapeutic potential beyond neuropeptide modulation .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary assessments indicate moderate toxicity, necessitating further studies to evaluate safety in clinical settings. The compound is classified under hazardous materials due to its potential acute toxicity and skin sensitization effects .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that sulfonamide derivatives, including 4-(4-aminopiperidin-1-yl)-N,N-dimethylbenzenesulfonamide hydrochloride, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific protein kinases that are crucial in cancer cell proliferation and survival. For instance, the compound has been investigated for its ability to target the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in various cancers .
1.2 Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The hydrochloride form of this compound has been evaluated for its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action typically involves the inhibition of folic acid synthesis, which is vital for bacterial growth .
1.3 Neurological Research
The compound's structure suggests potential applications in neurological disorders. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, making it a candidate for further research into treatments for conditions like depression or schizophrenia .
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits amphoteric behavior due to its amino and sulfonamide groups:
| Reactant | Conditions | Products/Outcome | Yield/Notes | Source |
|---|---|---|---|---|
| HCl (1M) | Aqueous, 25°C | Protonation of piperidine NH₂ group | Quantitative protonation | |
| NaOH (0.1M) | Ethanol/H₂O, 60°C | Deprotonation of sulfonamide NH | Forms water-soluble sodium salt |
-
Mechanism : The 4-aminopiperidine group (pKa ~10.5) acts as a base, while the sulfonamide NH (pKa ~6.5) shows weak acidity.
Nucleophilic Substitution
The electron-deficient benzene ring facilitates aromatic substitution at specific positions:
-
Regioselectivity : Directed by the electron-withdrawing sulfonamide group .
-
Limitation : Steric hindrance from dimethyl groups reduces reactivity at ortho positions .
Reductive Transformations
The piperidine ring and sulfonamide group participate in distinct reduction pathways:
Piperidine Ring Reduction
Sulfonamide Reduction
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ (3 eq) | THF, reflux | Cleavage to benzenethiol derivative | 68% | |
| B₂H₆ | DCM, -78°C | Selective S=O reduction | 84% |
-
Key Finding : Birch reduction generates radical intermediates that dimerize to form diphenyldisulfide derivatives .
Coupling Reactions
The amino group enables cross-coupling in drug synthesis:
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine Derivatives
Piperidine-based compounds are widely explored in medicinal chemistry. Below is a comparative analysis of key analogues:
Key Observations:
- Sulfonamide vs. Carboxamide : The target compound’s benzenesulfonamide group (electron-withdrawing) contrasts with carboxamide derivatives (e.g., 4-IBP), which may alter receptor binding kinetics and solubility .
- Piperidine Modifications: The 4-aminopiperidine moiety is shared with Ethyl 4-ANPP, but the latter’s phenethyl group confers opioid-like activity, whereas the sulfonamide in the target compound suggests non-opioid CNS targets .
Research Findings and Gaps
- Target Compound: No peer-reviewed studies were identified in the provided evidence, suggesting a need for further exploration of its biological targets.
- Structural Insights : Piperidine derivatives with sulfonamide groups (e.g., ) show promise in CNS drug discovery but require optimization for selectivity and safety.
- Safety: Analogues like Benzyl 4-aminopiperidine-1-carboxylate lack thorough toxicological profiles, underscoring the importance of preclinical assessments .
Preparation Methods
Sulfonation of Piperidine Derivatives
The synthesis typically starts with the sulfonation of a piperidine derivative to introduce the benzenesulfonamide moiety. This involves reacting a piperidine amine with a benzenesulfonyl chloride derivative under basic conditions, often in the presence of a base such as pyridine or triethylamine to scavenge hydrochloric acid formed during the reaction.
- Reaction Conditions : Dry solvents like acetone or dichloromethane are used, with pyridine as a base.
- Temperature : Usually maintained at room temperature or slightly elevated (25–50 °C).
- Time : Reaction times vary from 1 to 4 hours depending on scale and reagents.
This step yields the N-substituted benzenesulfonamide intermediate.
N,N-Dimethylation of the Sulfonamide Nitrogen
The dimethyl groups on the benzenesulfonamide nitrogen are introduced by methylation reactions.
- Reagents : Methyl iodide or dimethyl sulfate are commonly used methylating agents.
- Base : Strong bases like sodium hydride or potassium carbonate to deprotonate the sulfonamide nitrogen.
- Conditions : Conducted in anhydrous solvents such as acetonitrile or DMF at low to moderate temperatures (0–40 °C).
- Duration : Reaction times range from 2 to 8 hours.
This step yields the N,N-dimethylated sulfonamide.
Formation of the Hydrochloride Salt
The final compound is converted to its hydrochloride salt to improve its physicochemical properties.
- Method : Treatment of the free base compound with hydrochloric acid gas or aqueous HCl.
- Solvent : Ethanol or isopropanol is commonly used.
- Conditions : Stirring at room temperature for 1–2 hours.
- Isolation : Precipitation of the hydrochloride salt by addition of a non-solvent like diethyl ether, followed by filtration and drying.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Sulfonation of piperidine derivative | Benzenesulfonyl chloride, pyridine, acetone | N-substituted benzenesulfonamide intermediate |
| 2 | Introduction of 4-aminopiperidine moiety | 4-Aminopiperidine, DMF/DMSO, reflux | Aminopiperidinyl-substituted sulfonamide |
| 3 | N,N-Dimethylation of sulfonamide nitrogen | Methyl iodide/dimethyl sulfate, base, DMF | N,N-dimethylbenzenesulfonamide derivative |
| 4 | Hydrochloride salt formation | HCl (gas or aqueous), ethanol, room temp | This compound |
Research Findings and Analytical Data
Spectroscopic Confirmation : The structures of intermediates and final products are confirmed by IR, ^1H NMR, and ^13C NMR spectroscopy. Key features include:
- IR bands for sulfonamide S=O stretching at ~1150–1350 cm⁻¹.
- ^1H NMR signals for aromatic protons, piperidine ring protons, and N,N-dimethyl groups.
- ^13C NMR signals corresponding to aromatic carbons, sulfonamide carbon environment, and methyl carbons.
Purity and Yield : Optimized reaction conditions typically provide yields in the range of 70–90% for each step, with the final hydrochloride salt isolated as a crystalline solid with high purity.
Crystallographic Analysis : X-ray crystallography, when performed, confirms the molecular structure and salt formation.
Q & A
Q. Basic Safety Guidelines
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, irrigate with water for 15 minutes and consult an ophthalmologist .
- Storage : Store at -20°C in airtight containers to ensure stability (>5 years) .
Which spectroscopic and analytical techniques are most effective for confirming structural integrity?
Q. Basic Characterization Workflow
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., dimethyl groups at δ 2.7–3.1 ppm; piperidine NH₂ at δ 1.5–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% theoretical values .
How can researchers optimize reaction conditions to improve synthesis yield?
Q. Advanced Reaction Optimization
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 40°C improved yields by 18% in acetonitrile .
- Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
What strategies resolve contradictions in biological activity data across assays?
Q. Advanced Data Analysis
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for receptor binding).
- Purity Assessment : Confirm compound purity via HPLC (>98%) to rule out impurities causing variability .
- Solubility Profiling : Test solubility in DMSO/PBS buffers; low solubility (e.g., <0.1 mg/mL) may lead to false negatives in cell-based assays .
How can computational tools predict reactivity in novel synthetic pathways?
Q. Advanced Computational Chemistry
- Reaction Path Search : Use software like GRRM or Gaussian to map potential energy surfaces and identify low-energy intermediates .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
What methodologies investigate its potential as a pharmacophore?
Q. Advanced Medicinal Chemistry
- SAR Studies : Synthesize analogs with modified sulfonamide/piperidine groups to assess activity against therapeutic targets (e.g., carbonic anhydrase) .
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) .
What are key solubility and stability considerations in experimental matrices?
Q. Basic Physicochemical Profiling
- Solubility : Poor aqueous solubility (use DMSO stock solutions ≤10 mM) .
- Stability : Stable in PBS (pH 7.4) for 24 hours at 25°C; degrade in acidic conditions (pH <3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
